molecular formula C18H18 B12525535 1,1'-(Hexa-1,4-diene-1,2-diyl)dibenzene CAS No. 652131-09-4

1,1'-(Hexa-1,4-diene-1,2-diyl)dibenzene

Cat. No.: B12525535
CAS No.: 652131-09-4
M. Wt: 234.3 g/mol
InChI Key: VMQFMGZNMCPEMT-UHFFFAOYSA-N
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Description

1,1’-(Hexa-1,4-diene-1,2-diyl)dibenzene is an organic compound characterized by its unique structure, which includes two benzene rings connected by a hexa-1,4-diene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Hexa-1,4-diene-1,2-diyl)dibenzene typically involves the reaction of benzene derivatives with dienes under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where benzene derivatives are reacted with hexa-1,4-diene in the presence of a palladium catalyst and a suitable base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions: 1,1’-(Hexa-1,4-diene-1,2-diyl)dibenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium or platinum catalysts.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation: Diketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1,1’-(Hexa-1,4-diene-1,2-diyl)dibenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(Hexa-1,4-diene-1,2-diyl)dibenzene involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1,1’-(Hexa-1,4-diene-1,2-diyl)dibenzene is unique due to its conjugated diene system and the presence of two benzene rings, which confer distinct chemical properties and reactivity. Its ability to modulate GABAA receptors sets it apart from other similar compounds, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

652131-09-4

Molecular Formula

C18H18

Molecular Weight

234.3 g/mol

IUPAC Name

1-phenylhexa-1,4-dien-2-ylbenzene

InChI

InChI=1S/C18H18/c1-2-3-12-18(17-13-8-5-9-14-17)15-16-10-6-4-7-11-16/h2-11,13-15H,12H2,1H3

InChI Key

VMQFMGZNMCPEMT-UHFFFAOYSA-N

Canonical SMILES

CC=CCC(=CC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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